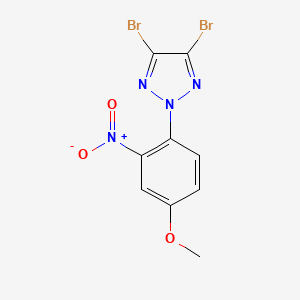
4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitro group is introduced via nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids.
Methoxylation: The methoxy group is introduced through methoxylation reactions, typically using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of bromine, methoxy, and nitro groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:
4,5-Dibromo-2-(2-nitrophenyl)-2H-1,2,3-triazole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4,5-Dibromo-2-(4-methoxyphenyl)-2H-1,2,3-triazole:
4,5-Dibromo-2-(4-nitrophenyl)-2H-1,2,3-triazole: Lacks the methoxy group, which may alter its solubility and interaction with biological targets.
The uniqueness of this compound lies in the combination of bromine, methoxy, and nitro groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6Br2N4O3 |
|---|---|
Peso molecular |
377.98 g/mol |
Nombre IUPAC |
4,5-dibromo-2-(4-methoxy-2-nitrophenyl)triazole |
InChI |
InChI=1S/C9H6Br2N4O3/c1-18-5-2-3-6(7(4-5)15(16)17)14-12-8(10)9(11)13-14/h2-4H,1H3 |
Clave InChI |
QQFAOLOPRLEDFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N2N=C(C(=N2)Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



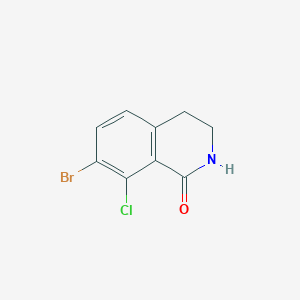

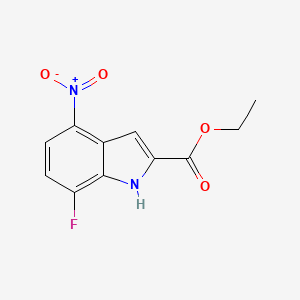
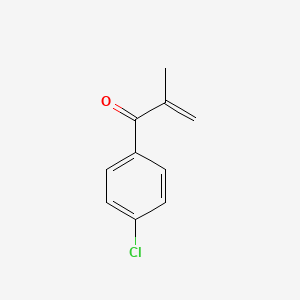
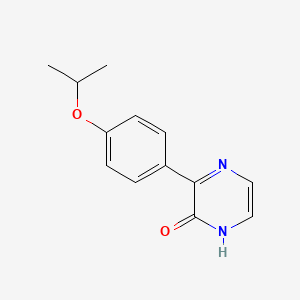
![Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13695352.png)

![4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13695365.png)



![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide](/img/structure/B13695389.png)
![Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13695391.png)
